molecular formula C23H18N4O6 B2871841 methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate CAS No. 1260997-07-6

methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate

Cat. No.: B2871841
CAS No.: 1260997-07-6
M. Wt: 446.419
InChI Key: AEESGUQXZRSWQH-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with a carboxylic acid derivative.

    Construction of the Pyrrole Ring: This can be synthesized via the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reactions: The final steps involve coupling the benzodioxole, oxadiazole, and pyrrole intermediates under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids or quinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving the oxadiazole and pyrrole rings.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the oxadiazole and pyrrole rings can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: This compound shares the benzodioxole moiety but lacks the oxadiazole and pyrrole rings.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound also contains the benzodioxole moiety but has a different functional group.

Uniqueness

Methyl 2-(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamido)benzoate is unique due to its combination of three distinct moieties: benzodioxole, oxadiazole, and pyrrole. This unique structure provides a diverse range of chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

methyl 2-[[2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c1-30-23(29)15-5-2-3-6-16(15)24-20(28)12-27-10-4-7-17(27)22-25-21(26-33-22)14-8-9-18-19(11-14)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEESGUQXZRSWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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